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Abstract
This application note provides a detailed protocol for the quantification of Ferumoxytol uptake

in cultured cells using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Ferumoxytol, an iron oxide nanoparticle approved for clinical use, is increasingly utilized in

research for cell tracking, magnetic resonance imaging (MRI), and therapeutic applications.[1]

[2] Accurate quantification of its cellular uptake is crucial for evaluating the efficacy and safety

of these applications. This document outlines the complete workflow, from cell culture and

Ferumoxytol labeling to sample preparation and ICP-MS analysis, and includes representative

data for various cell types. The methodologies described herein are intended for researchers,

scientists, and drug development professionals.

Introduction
Ferumoxytol is a superparamagnetic iron oxide (SPIO) nanoparticle coated with a

carbohydrate shell.[3] In clinical settings, it is primarily used for the treatment of iron deficiency

anemia.[1] Its paramagnetic properties also make it an effective contrast agent for MRI,

enabling the visualization of labeled cells in vivo.[4] In a research context, understanding the

extent of Ferumoxytol internalization by cells is critical for optimizing cell labeling protocols,

assessing the therapeutic potential of Ferumoxytol-based treatments, and interpreting imaging

data.

The primary mechanism of Ferumoxytol uptake is through the reticuloendothelial system, with

macrophages being particularly efficient at internalizing these nanoparticles via scavenger
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receptors. However, various other cell types, including stem cells and cancer cells, can also

internalize Ferumoxytol, often facilitated by transfection agents.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive analytical

technique capable of detecting and quantifying elements at trace levels. This makes it an ideal

method for accurately measuring the intracellular iron content derived from Ferumoxytol,
providing a direct measure of nanoparticle uptake. This protocol details a robust method for

preparing cell samples for ICP-MS analysis and quantifying the internalized iron.

Signaling Pathways and Experimental Workflow
The cellular uptake of Ferumoxytol by macrophages is a key process in its biological activity.

This process is primarily mediated by scavenger receptors on the macrophage cell surface.

The general experimental workflow for quantifying this uptake involves several key stages, from

cell culture to data analysis.
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Figure 1: Simplified signaling pathway of Ferumoxytol uptake in macrophages.
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1. Cell Culture
(e.g., Macrophages, MSCs)

2. Ferumoxytol Incubation
(with or without transfection agents)

3. Cell Washing
(Remove extracellular Ferumoxytol)

4. Cell Counting and Harvesting
(Determine cell number for normalization)

5. Acid Digestion
(Lyse cells and dissolve iron oxide core)

6. Dilution
(Bring sample into ICP-MS linear range)

7. ICP-MS Analysis
(Quantify total iron)

8. Data Analysis
(Calculate iron per cell)
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Figure 2: Experimental workflow for quantifying Ferumoxytol uptake.
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Materials and Reagents
Cells: Cell line of interest (e.g., RAW 264.7 macrophages, human mesenchymal stem cells).

Culture Media: Appropriate for the cell line.

Ferumoxytol: (Feraheme®, AMAG Pharmaceuticals).

Transfection agents (optional): Protamine sulfate, Lipofectin®.

Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free.

Trypsin-EDTA: For adherent cell detachment.

Trace-metal grade Nitric Acid (HNO₃): Concentrated (e.g., 67-70%).

Trace-metal grade Hydrogen Peroxide (H₂O₂): 30%.

Ultrapure deionized water: (18.2 MΩ·cm).

Iron standard for ICP-MS: 1000 µg/mL in dilute HNO₃.

Acid-washed polypropylene tubes.

Protocol 1: Cell Culture and Ferumoxytol Labeling
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and

culture until they reach the desired confluency (typically 70-80%).

Labeling Preparation: Prepare the Ferumoxytol labeling medium. Dilute Ferumoxytol in
serum-free culture medium to the desired final concentration (e.g., 50-200 µg/mL).

Optional: For enhanced uptake in non-phagocytic cells, pre-incubate the Ferumoxytol
solution with a transfection agent like Lipofectin® or protamine sulfate according to the

manufacturer's instructions.

Incubation: Remove the culture medium from the cells, wash once with PBS, and add the

Ferumoxytol labeling medium.
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Incubation Time: Incubate the cells for a specified period (e.g., 4 to 24 hours) at 37°C in a

humidified incubator with 5% CO₂.

Control Group: Prepare a control group of cells that are not exposed to Ferumoxytol to
determine the basal intracellular iron level.

Protocol 2: Sample Preparation for ICP-MS Analysis
Washing: After incubation, aspirate the Ferumoxytol-containing medium. Wash the cells

thoroughly with PBS three to five times to remove all extracellular nanoparticles. This step is

critical to prevent overestimation of uptake.

Cell Detachment: For adherent cells, add Trypsin-EDTA and incubate until cells detach.

Resuspend the cells in culture medium to inactivate the trypsin.

Cell Counting: Collect the cell suspension and count the number of cells using a

hemocytometer or an automated cell counter. A known number of cells (e.g., 1 x 10⁶) is

required for accurate normalization.

Harvesting: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) to pellet the cells.

Final Wash: Discard the supernatant and wash the cell pellet one more time with PBS to

remove any residual medium.

Acid Digestion:

Carefully remove all supernatant and add a defined volume of concentrated trace-metal

grade nitric acid (e.g., 100-200 µL) to the cell pellet in an acid-washed polypropylene tube.

Heat the samples at 90°C for at least 2 hours to ensure complete cell lysis and dissolution

of the iron oxide nanoparticle cores.

Allow the samples to cool to room temperature.

Optional: If organic material remains, add a small volume of 30% hydrogen peroxide (e.g.,

50 µL) and heat for an additional hour.
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Dilution: Dilute the digested sample with ultrapure deionized water to a final acid

concentration of 2-5% and to a volume that brings the expected iron concentration within the

linear range of the ICP-MS calibration curve (typically in the parts-per-billion range).

Protocol 3: ICP-MS Analysis
Instrument Calibration: Prepare a series of calibration standards by diluting the iron standard

stock solution in 2-5% nitric acid. The concentration range should bracket the expected iron

concentrations in the samples.

Instrument Parameters: Set up the ICP-MS instrument for iron analysis. Typical parameters

may include:

Isotopes to monitor: ⁵⁶Fe and/or ⁵⁷Fe. ⁵⁶Fe is the most abundant but can suffer from

isobaric interference from ⁴⁰Ar¹⁶O⁺. ⁵⁷Fe is less abundant but generally has lower

interference.

Collision/Reaction Cell: Use a collision/reaction cell with a gas like helium (He) or

hydrogen (H₂) to reduce polyatomic interferences, particularly for ⁵⁶Fe.

Internal Standard: Use an internal standard (e.g., Yttrium-89) added to all blanks,

standards, and samples to correct for instrument drift and matrix effects.

Sample Analysis: Aspirate the prepared samples, blanks, and calibration standards into the

ICP-MS. Each sample should be measured in triplicate.

Data Acquisition: Record the signal intensity (counts per second) for the selected iron

isotopes.

Data Presentation and Analysis
The raw data from the ICP-MS (in µg/L or ppb) is used to calculate the amount of iron per cell.

Calculation:

Iron Mass in Sample (µg):

Iron Mass = ICP-MS Concentration (µg/L) * Final Sample Volume (L)
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Iron Mass per Cell (pg):

Iron per Cell = (Iron Mass in Sample (µg) / Number of Cells in Pellet) * 10⁶ (pg/µg)

The results should be presented in a clear, tabular format, including the mean and standard

deviation from replicate experiments.

Quantitative Data Summary

Cell Type
Ferumoxyto
l Conc.
(µg/mL)

Incubation
Time (h)

Transfectio
n Agent

Iron Uptake
(pg/cell)

Reference

Mesenchymal

Stem Cells

(MSCs)

100 24 Lipofectin® 4.656 ± 0.46

Mesenchymal

Stem Cells

(MSCs)

100 Not Specified None 4.01 ± 0.18

Pig

Mesenchymal

Stem Cells

(pMSCs)

100 24 Lipofectin® ~3.9

Mouse

Mesenchymal

Stem Cells

(mMSCs)

100 24 Lipofectin® ~8.1

Rat

Mesenchymal

Stem Cells

(MSCs)

50 Overnight
"Bio-mimicry"

method
2.50 ± 0.50

RAW 264.7

Macrophages
100 1 None

Data reported

qualitatively

Logical Relationships in Data Analysis
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The final calculation of iron content per cell is dependent on several key measurements. The

relationship between these measurements is illustrated below.
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(L)
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Figure 3: Logical flow for calculating iron content per cell.

Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of

Ferumoxytol uptake in cells using ICP-MS. By following these procedures, researchers can

obtain accurate and reproducible data on intracellular iron content. This information is

invaluable for a wide range of studies, including the optimization of cell labeling for MRI

tracking, the development of iron-based drug delivery systems, and the investigation of the

biological effects of iron oxide nanoparticles. The sensitivity of ICP-MS allows for the detection

of even low levels of Ferumoxytol uptake, making it the gold standard for such quantitative

analyses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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